4-(2-Phenoxyacetyl)piperazin-2-one
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Overview
Description
4-(2-Phenoxyacetyl)piperazin-2-one is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of a phenoxyacetyl group attached to a piperazin-2-one ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one typically involves the reaction of phenoxyacetic acid with piperazine under specific conditions. One common method includes the use of coupling agents such as 1,1’-carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenoxyacetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyacetyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents used .
Scientific Research Applications
4-(2-Phenoxyacetyl)piperazin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Phenoxyacetyl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic activities and disrupting cellular processes .
Comparison with Similar Compounds
Piperazine: A parent compound with a simpler structure, widely used in pharmaceuticals.
Phenoxyacetic Acid: A precursor in the synthesis of 4-(2-Phenoxyacetyl)piperazin-2-one.
N-Phenylpiperazine: Another derivative of piperazine with different substituents and biological activities.
Uniqueness: this compound is unique due to its specific phenoxyacetyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
IUPAC Name |
4-(2-phenoxyacetyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11-8-14(7-6-13-11)12(16)9-17-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCCTAPSDVOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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